diisobutyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisobutyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1 and proceeds under reflux conditions in ethanol, yielding the desired pyrazole derivative.
Industrial Production Methods
Sigma-Aldrich provides this compound primarily for early discovery research .
Chemical Reactions Analysis
Types of Reactions
Diisobutyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Diisobutyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Diisobutyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: Similar structure with a methoxy group instead of a chloro group.
Diisobutyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: Contains an ethoxy group instead of a chloro group.
Uniqueness
The uniqueness of diisobutyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C32H36ClN3O4 |
---|---|
Molecular Weight |
562.1 g/mol |
IUPAC Name |
bis(2-methylpropyl) 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H36ClN3O4/c1-19(2)17-39-31(37)27-21(5)34-22(6)28(32(38)40-18-20(3)4)29(27)26-16-36(25-10-8-7-9-11-25)35-30(26)23-12-14-24(33)15-13-23/h7-16,19-20,29,34H,17-18H2,1-6H3 |
InChI Key |
XUYKGPPXTXDWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OCC(C)C |
Origin of Product |
United States |
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